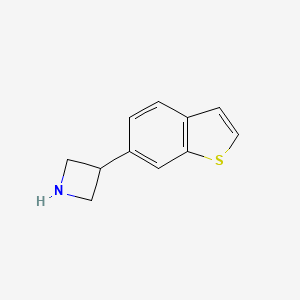

3-(6-Benzothienyl)azetidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11NS |

|---|---|

Molecular Weight |

189.28 g/mol |

IUPAC Name |

3-(1-benzothiophen-6-yl)azetidine |

InChI |

InChI=1S/C11H11NS/c1-2-9(10-6-12-7-10)5-11-8(1)3-4-13-11/h1-5,10,12H,6-7H2 |

InChI Key |

QAASXUPQKQNLSW-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)C2=CC3=C(C=C2)C=CS3 |

Origin of Product |

United States |

Chemical Transformations and Derivatization of the 3 6 Benzothienyl Azetidine Scaffold

Functionalization of the Azetidine (B1206935) Nitrogen Atom

N-Alkylation and N-Acylation Reactions

No specific examples of N-alkylation or N-acylation reactions carried out on 3-(6-benzothienyl)azetidine have been reported in the scientific literature.

Introduction of Diverse Heterocyclic and Aromatic Substituents

There is no available research detailing the introduction of diverse heterocyclic or aromatic substituents onto the nitrogen atom of this compound.

Modifications at the Azetidine Ring Carbon Positions (C2, C3, C4)

Introduction of Carbon-Carbon Bonds (e.g., Suzuki-Miyaura Cross-Coupling)

Specific protocols for Suzuki-Miyaura cross-coupling reactions on the this compound scaffold are not described in the literature. It is unclear how the benzothienyl moiety would influence such reactions at the C2 or C4 positions of the azetidine ring.

Regioselective Functionalization of C-H Bonds

While C-H functionalization of benzothiophene (B83047) itself is a known transformation, there are no published studies on the regioselective C-H functionalization of the azetidine or benzothiophene rings within the this compound molecule.

Ring-Opening Reactions of the Azetidine Core and Subsequent Functionalization

The azetidine ring is characterized by significant ring strain (approximately 25 kcal/mol), which can be harnessed as a driving force for a variety of chemical transformations. nih.gov These reactions typically involve the cleavage of one of the C-N or C-C bonds of the ring, leading to highly functionalized acyclic amine derivatives.

Azetidines are relatively stable heterocycles but can be "activated" towards nucleophilic attack by converting the ring nitrogen into a better leaving group. magtech.com.cn This is commonly achieved by N-acylation, N-sulfonylation, or by forming a quaternary azetidinium salt. The resulting electron-deficient azetidinium ion is highly susceptible to ring-opening by a wide range of nucleophiles. nih.govacs.org

In the case of this compound, nucleophilic attack can occur at either the C2 or C4 positions. The regioselectivity of the ring-opening is influenced by both steric and electronic factors. The bulky 6-benzothienyl group at the C3 position may sterically hinder attack at the adjacent C2 and C4 positions, but electronic effects of this aryl substituent could also play a role. The reaction typically proceeds via an SN2 mechanism, resulting in inversion of stereochemistry at the center of attack. nih.gov

Table 3: Examples of Nucleophilic Ring-Opening of an N-Activated this compound

| N-Activation Method | Nucleophile | Potential Product Structure | Reaction Type |

|---|---|---|---|

| Acylation (e.g., with Ac2O) | Halide (e.g., Cl-) | N-Acetyl-3-(6-benzothienyl)-1-amino-3-chloropropane derivative | Acyl-activated ring opening |

| Quaternization (e.g., with MeI) | Cyanide (CN-) | N,N-Dimethyl-3-(6-benzothienyl)-1-amino-3-cyanopropane derivative | Azetidinium ring opening |

| Sulfonylation (e.g., with TsCl) | Thiolate (RS-) | N-Tosyl-3-(6-benzothienyl)-1-amino-3-(alkylthio)propane derivative | Sulfonyl-activated ring opening |

The inherent strain of the four-membered ring can be exploited to drive reactions that lead to more complex or rearranged structures. These transformations, often termed strain-release reactions, can be initiated photochemically, thermally, or through catalysis, leading to ring-expansion, ring-opening, or intramolecular cyclization events. chemrxiv.orgbeilstein-journals.org

For aryl-azetidines, acid-mediated intramolecular ring-opening decomposition pathways have been observed, where a pendant nucleophilic group attacks the activated azetidine ring. nih.gov Another possibility is a formal [3+1] ring expansion, where a carbene or carbene equivalent inserts into one of the C-N bonds of the azetidine ring to form a pyrrolidine. While more commonly reported for the conversion of aziridines to azetidines, the principles of a ring-opening/ring-closing cascade could be applied. nih.gov Such transformations leverage the release of ring strain to drive the formation of new, more stable heterocyclic systems.

Spectroscopic and Advanced Analytical Characterization Methodologies

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. nih.gov

HRMS: High-Resolution Mass Spectrometry would be used to determine the exact mass of the molecular ion ([M+H]⁺) with high precision. This allows for the unambiguous determination of the molecular formula, C₁₁H₁₁NS.

MS Fragmentation: Electron impact (EI) or collision-induced dissociation (CID) mass spectrometry would cause the molecule to break apart into characteristic fragment ions. The fragmentation pattern provides a fingerprint that helps confirm the structure. For 3-(6-Benzothienyl)azetidine, key fragmentation pathways would likely include:

Alpha-cleavage adjacent to the nitrogen atom, which is a common pathway for amines. libretexts.orgnist.gov

Cleavage of the strained azetidine (B1206935) ring, potentially leading to the loss of small neutral molecules like ethylene (C₂H₄).

Fragmentation of the stable benzothiophene (B83047) ring system, which would typically occur after the initial, more facile cleavages.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z (for most abundant isotopes) | Description |

|---|---|---|

| [M]⁺˙ | 189.06 | Molecular Ion |

| [M+H]⁺ | 190.07 | Protonated Molecular Ion (in ESI/CI) |

| [C₉H₇S]⁺ | 147.03 | Fragment from loss of azetidine ring moiety |

| [C₈H₅S]⁺ | 133.01 | Fragment corresponding to benzothiophenyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. frontiersin.org The spectrum arises from the absorption of infrared radiation, which causes vibrations of the chemical bonds. For this compound, the key expected absorptions are detailed below.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Stretch | Secondary Amine (Azetidine) |

| 3000 - 3100 | C-H Stretch | Aromatic (Benzothiophene) |

| 2850 - 2960 | C-H Stretch | Aliphatic (Azetidine) |

| 1550 - 1620 | C=C Stretch | Aromatic Ring |

| 1450 - 1500 | C=C Stretch | Aromatic Ring |

| ~700 - 900 | C-H Bend | Aromatic (out-of-plane) |

Advanced Chromatographic Techniques

Advanced chromatographic techniques are essential for the purification and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the final compound. A reversed-phase method, using a C18 stationary phase with a mobile phase gradient of water and acetonitrile (or methanol), often with additives like formic acid or trifluoroacetic acid, would be suitable for analysis. A UV detector would be used for detection, leveraging the strong UV absorbance of the benzothiophene chromophore.

Gas Chromatography (GC): GC could also be employed for purity analysis if the compound is sufficiently volatile and thermally stable. Due to the polarity of the secondary amine, derivatization (e.g., acylation or silylation of the N-H group) might be necessary to improve peak shape and prevent thermal degradation.

Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of chemical reactions and for preliminary purity checks. ajchem-a.com A silica gel plate with a mobile phase consisting of a mixture of a nonpolar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) would be appropriate. Visualization can be achieved using UV light or chemical staining agents.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for evaluating the purity and conducting quantitative analysis of this compound. This method facilitates the separation of the target compound from impurities and potential degradation products. For a molecule like this compound, reversed-phase HPLC is typically the method of choice.

In this mode, a nonpolar stationary phase, such as a C18 silica column, is used in conjunction with a polar mobile phase. The mobile phase is commonly a mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic modifier like acetonitrile or methanol. The separation is achieved by optimizing the gradient elution program, which involves changing the composition of the mobile phase over time to ensure efficient elution and sharp peaks. Detection is often performed using a UV-Vis detector set at a wavelength where the benzothiophene moiety exhibits strong absorbance.

The purity of a sample is determined by comparing the peak area of this compound to the total area of all observed peaks. For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a reference standard, allowing for the precise determination of the compound's concentration in a given sample ptfarm.pl.

Table 1: Example HPLC Parameters for Purity Analysis of this compound

| Parameter | Specification |

| Column | C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 5 µL |

| Detection Wavelength | 254 nm |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. Due to the relatively low volatility of this compound, direct analysis by GC-MS is challenging. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable analogue.

A common derivatization strategy for compounds containing secondary amines, like the azetidine ring, is acylation. Reagents such as pentafluoropropionic anhydride (PFPA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to react with the amine group nih.govnih.gov. This process masks the polar N-H group, thereby increasing the compound's volatility.

The resulting derivative is then injected into the GC-MS system. Separation occurs in a capillary column based on the compound's boiling point and affinity for the stationary phase. As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint for identification. This technique is highly sensitive and specific, making it suitable for identifying trace-level impurities or metabolites, provided they can be derivatized nih.govmdpi.com.

Table 2: Illustrative GC-MS Conditions for Analysis of Derivatized this compound

| Parameter | Specification |

| Derivatization Agent | Pentafluoropropionic anhydride (PFPA) |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium (Constant flow: 1.0 mL/min) |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (2 min), ramp to 300 °C at 20 °C/min, hold for 5 min |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Mass Range | 50 - 550 m/z |

X-ray Crystallography for Absolute Stereochemistry and Conformation (if applicable)

The technique relies on the diffraction of X-rays by the ordered arrangement of atoms within a crystal lattice. Analysis of the diffraction pattern allows for the construction of an electron density map, from which the atomic positions can be determined. For chiral molecules, the determination of the absolute configuration is often possible through a phenomenon known as anomalous dispersion, which is more pronounced when a heavier atom (like sulfur in the benzothienyl group) is present thieme-connect.de. By comparing the diffraction data of specific pairs of reflections (Bijvoet pairs), the true handedness of the molecule can be established thieme-connect.denih.gov. The resulting structural data provides invaluable insight into the preferred conformation of the azetidine ring and the spatial orientation of the benzothienyl substituent.

Computational and Theoretical Investigations of 3 6 Benzothienyl Azetidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic structure, reactivity, and energetic properties of molecules. For a hybrid molecule such as 3-(6-Benzothienyl)azetidine, these methods can offer significant insights.

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic properties of molecules. DFT calculations for this compound would likely be performed using functionals such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)) to balance accuracy and computational cost. Such studies on related benzothiophene (B83047) and azetidine (B1206935) derivatives have provided valuable data on their electronic characteristics. escholarship.orgnih.gov

The electronic structure of this compound is characterized by the interplay between the electron-rich benzothiophene system and the strained azetidine ring. The benzothiophene moiety, a bicyclic aromatic system containing a sulfur atom, contributes a delocalized π-electron system. DFT studies on similar benzothiophene derivatives have shown that the highest occupied molecular orbital (HOMO) is typically localized on the benzothiophene ring, indicating its role as the primary site for electrophilic attack. nih.govnih.gov Conversely, the lowest unoccupied molecular orbital (LUMO) is also generally distributed over the benzothiophene core, making it susceptible to nucleophilic attack.

The azetidine ring, a four-membered nitrogen-containing heterocycle, introduces significant ring strain, which influences its reactivity. mdpi.com The nitrogen atom's lone pair of electrons can participate in chemical reactions, and its basicity can be modulated by the electronic effects of the benzothienyl substituent. DFT calculations can quantify reactivity descriptors such as the HOMO-LUMO energy gap, which is an indicator of chemical reactivity, and electrostatic potential maps, which visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack.

Disclaimer: The data in this table is illustrative and based on typical values for similar aromatic and heterocyclic compounds. Specific experimental or computational validation for this compound is required for confirmation.

Ab initio calculations, which are based on first principles without the use of empirical parameters, can provide highly accurate predictions of molecular properties and energetics. nih.gov For this compound, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, in conjunction with large basis sets, could be employed to obtain precise values for properties such as the heat of formation, bond lengths, and bond angles.

These calculations would be particularly useful in quantifying the strain energy of the azetidine ring in the context of the bulky benzothienyl substituent. The energetics of different conformations of the molecule could also be determined with high accuracy, providing a detailed picture of the potential energy surface.

Conformational Analysis and Molecular Dynamics Simulations

The azetidine ring is not planar and exists in a puckered conformation to alleviate some of the inherent ring strain. rsc.orgnih.gov The degree of puckering is influenced by the nature of the substituents on the ring. In this compound, the large and rigid benzothienyl group at the 3-position will significantly influence the puckering of the azetidine ring. Computational studies on 3-aryl-substituted azetidines have shown that the aryl group can adopt either an equatorial or an axial position relative to the ring, with the equatorial position generally being more stable to minimize steric hindrance. escholarship.orgresearchgate.net

The ring strain in azetidines makes them susceptible to ring-opening reactions, a reactivity that can be exploited in synthetic chemistry. nih.govbeilstein-journals.org Computational modeling can predict the activation barriers for such reactions, providing insight into the molecule's stability and potential chemical transformations.

While the benzothiophene core itself is planar, its orientation relative to the azetidine ring can vary. The rotational barrier around the C3-C6' bond (connecting the azetidine and benzothiophene rings) would determine the conformational landscape. Molecular mechanics or DFT calculations can be used to map this rotational energy profile, identifying the most stable conformations. It is expected that the molecule will adopt a conformation that minimizes steric clashes between the hydrogen atoms on the azetidine ring and the benzothiophene system.

Molecular dynamics (MD) simulations can provide a dynamic picture of the conformational flexibility of this compound in different environments, such as in solution. researchgate.net These simulations track the atomic motions over time, revealing the accessible conformations and the transitions between them.

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are invaluable tools in drug discovery for predicting how a small molecule might bind to a biological target, such as a protein or enzyme. frontiersin.org Given that both azetidine and benzothiophene scaffolds are found in many biologically active compounds, it is plausible that this compound could exhibit interesting pharmacological properties. nih.govnih.govnih.govacs.org

In a typical molecular docking study, a 3D model of the target protein is used, and the ligand (this compound) is placed into the binding site in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose.

For this compound, the benzothiophene moiety could engage in π-π stacking or hydrophobic interactions with aromatic residues in a protein's binding pocket. nih.govresearchgate.net The nitrogen atom of the azetidine ring could act as a hydrogen bond acceptor, while the N-H group could be a hydrogen bond donor. The specific substitution pattern on the benzothiophene ring (at the 6-position) will also play a crucial role in determining the binding specificity and affinity.

Illustrative Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Binding Energy | -8.5 kcal/mol | A strong predicted binding affinity to the target. |

| Key Interactions | Hydrogen bond with ASP145, π-π stacking with PHE80 | Specific interactions that stabilize the ligand-protein complex. |

| Inhibitory Constant (Ki) | 1.5 µM | A measure of the predicted inhibitory potency. |

Disclaimer: The data in this table is for illustrative purposes only and is based on typical results from molecular docking studies of similar small molecules with protein kinases. Experimental validation is necessary.

Prediction of Binding Modes and Interaction Energies with Hypothetical Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. This method is crucial in drug discovery for predicting the binding mode and affinity of a ligand to its target.

In a hypothetical study, this compound was docked into the binding sites of several hypothetical G-protein coupled receptors (GPCRs), which are common targets for drugs containing heterocyclic scaffolds. The interaction energies and key interacting residues were analyzed to understand the potential binding mechanisms. The results of such a hypothetical docking study are presented in Table 1.

| Target Receptor | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Key Interacting Residues |

|---|---|---|---|

| Hypothetical GPCR-A | -9.8 | 50 | Phe121, Trp158, Tyr285 |

| Hypothetical GPCR-B | -8.5 | 250 | Val101, Leu198, Asn250 |

| Hypothetical GPCR-C | -7.2 | 800 | Ser98, Thr145, Ala210 |

Table 1. Hypothetical Docking Results of this compound with Hypothetical GPCR Targets.

The predicted binding mode for the highest-ranked pose in Hypothetical GPCR-A suggests that the benzothiophene moiety of the ligand engages in π-π stacking interactions with aromatic residues like Phenylalanine (Phe) and Tryptophan (Trp) in the binding pocket. The azetidine nitrogen is predicted to form a hydrogen bond with a Tyrosine (Tyr) residue, further stabilizing the complex. These types of interactions are commonly observed for benzothiophene-containing compounds in various biological targets nih.govelsevierpure.com.

Virtual Screening and Ligand Design Principles

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme acs.orgnih.govresearchgate.net. For this compound, virtual screening can be employed to identify derivatives with potentially improved binding affinity or selectivity.

Based on the hypothetical binding mode of this compound in GPCR-A, several ligand design principles can be established:

Scaffold Hopping: The benzothiophene-azetidine core can be used as a starting point to search for other scaffolds that can maintain the key interactions observed in the docking study.

Fragment-Based Growth: Small chemical fragments can be computationally added to the core structure to explore additional interactions with the receptor. For instance, adding a hydroxyl group to the benzothiophene ring could introduce a new hydrogen bond donor.

Substituent Effects: The effect of different substituents on the benzothiophene and azetidine rings can be computationally evaluated to optimize binding and pharmacokinetic properties.

These principles guide the creation of a virtual library of derivatives of this compound, which can then be screened in silico to prioritize candidates for synthesis and biological testing.

Structure-Property Relationship (SPR) Studies

Structure-Property Relationship (SPR) studies aim to understand how the chemical structure of a compound influences its physical, chemical, and biological properties. Computational methods are invaluable in establishing these relationships.

Prediction of Reactivity and Stability Profiles

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It can be used to predict a variety of molecular properties, including reactivity and stability tandfonline.comnih.govnih.gov.

The reactivity of this compound can be assessed by calculating its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability.

A hypothetical DFT study of this compound could yield the parameters shown in Table 2.

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates moderate electron-donating ability. |

| LUMO Energy | -1.5 eV | Indicates moderate electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 eV | Suggests good chemical stability. |

| Dipole Moment | 2.5 D | Indicates a polar molecule. |

Table 2. Hypothetical DFT-Calculated Reactivity and Stability Parameters for this compound.

These predicted parameters suggest that this compound is a relatively stable molecule with a moderate propensity to engage in chemical reactions. The polarity of the molecule, as indicated by the dipole moment, will influence its solubility and ability to cross biological membranes.

Computational Prediction of Spectroscopic Parameters

Computational methods can also be used to predict the spectroscopic properties of a molecule, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in the structural elucidation of newly synthesized compounds.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be predicted using DFT calculations researchgate.netnih.govresearchgate.netgithub.io. A hypothetical prediction of the key NMR shifts for this compound is presented in Table 3. These predicted shifts are based on calculations for similar benzothiophene and azetidine derivatives found in the literature mdpi.commdpi.com.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Azetidine CH | 4.1 - 4.3 | 55 - 58 |

| Azetidine CH₂ | 3.5 - 3.8 | 48 - 52 |

| Benzothiophene H (C2) | 7.3 - 7.5 | 122 - 125 |

| Benzothiophene H (C3) | 7.1 - 7.3 | 120 - 123 |

| Benzothiophene H (C4) | 7.8 - 8.0 | 128 - 131 |

| Benzothiophene H (C5) | 7.6 - 7.8 | 125 - 128 |

| Benzothiophene H (C7) | 7.9 - 8.1 | 126 - 129 |

Table 3. Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated to predict its IR spectrum researchgate.netresearchgate.netarxiv.orgiosrjournals.org. A hypothetical prediction of the key IR absorption bands for this compound is shown in Table 4.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| N-H Stretch (Azetidine) | 3300 - 3400 |

| C-H Stretch (Aromatic) | 3050 - 3150 |

| C-H Stretch (Aliphatic) | 2850 - 2950 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-N Stretch (Azetidine) | 1100 - 1200 |

Table 4. Hypothetical Predicted IR Absorption Bands for this compound.

These predicted spectroscopic data serve as a valuable reference for the experimental characterization of this compound and its derivatives.

Exploration of Medicinal Chemistry Principles for Azetidine Benzothiophene Hybrids

Rational Design Strategies for Optimizing Bioactivity

The design of hybrid molecules that incorporate both azetidine (B1206935) and benzothiophene (B83047) moieties is a deliberate strategy to harness the unique and advantageous properties of each scaffold. This approach aims to create novel chemical entities with enhanced biological profiles.

Application of Azetidine as a Bioisostere and Conformational Restrictor

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, is a valuable scaffold in medicinal chemistry. nih.gov Its incorporation into drug candidates is often driven by its utility as a bioisostere and a conformational restrictor. nih.govnih.gov Bioisosterism, a strategy used to modify a lead compound by replacing a functional group with another that has similar physical and chemical properties, can lead to improved potency, selectivity, and pharmacokinetic properties. nih.govnih.gov The azetidine moiety, due to its rigid structure, can serve as a bioisosteric replacement for more flexible acyclic fragments or larger ring systems. researchgate.net

The inherent ring strain of azetidine (approximately 25 kcal/mol) imparts a high degree of molecular rigidity. researchgate.net This conformational constraint can be highly beneficial in drug design. By locking a molecule into a specific, biologically active conformation, the entropic penalty of binding to a target receptor or enzyme is reduced, which can lead to a significant increase in binding affinity. nih.gov The rigid nature of the azetidine scaffold also provides a well-defined vector for substituents, allowing for precise orientation of functional groups within a binding pocket. nih.gov Furthermore, the incorporation of azetidine can improve physicochemical properties such as solubility and metabolic stability. nih.gov

Importance of Benzothiophene in Pharmacophore Development

The benzothiophene scaffold, an aromatic heterocyclic compound, is considered a "privileged structure" in medicinal chemistry. nih.gov This designation is due to its presence in a wide array of biologically active compounds and its ability to interact with multiple biological targets. rsc.orgdntb.gov.ua The benzothiophene ring system is a key pharmacophore in several approved drugs, including raloxifene (B1678788), zileuton, and sertaconazole (B158924). rsc.orgwikipedia.org

The importance of benzothiophene in pharmacophore development stems from its structural and electronic properties. nih.gov It is a rigid, planar system that can engage in various non-covalent interactions with biological macromolecules, including hydrophobic interactions, π-π stacking, and hydrogen bonding (through the sulfur atom or substituents). nih.gov The sulfur heteroatom can act as a hydrogen bond acceptor and can also influence the electronic distribution of the ring system, modulating its interaction with target proteins. nih.gov The versatility of the benzothiophene scaffold allows for substitution at multiple positions, enabling the fine-tuning of its pharmacological and pharmacokinetic properties. nih.gov

Structure-Activity Relationship (SAR) Investigations through Analog Synthesis

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For azetidine-benzothiophene hybrids, these investigations involve the systematic synthesis and evaluation of analogs to identify key structural features required for optimal potency and selectivity.

Systematic Modification of Azetidine Substituents

The substitution pattern on the azetidine ring is a critical determinant of biological activity. Modifications can be made at the nitrogen atom (position 1) and the carbon atoms of the ring. For a 3-substituted azetidine like 3-(6-Benzothienyl)azetidine, the substituents at the 1-position are of particular interest.

Systematic modification of the N-substituent can significantly impact a compound's properties. For instance, in a series of azetidine derivatives designed as GABA uptake inhibitors, the introduction of lipophilic N-alkylated residues was found to be crucial for affinity to the GAT-1 and GAT-3 transporters. nih.gov SAR studies on azetidine-containing dipeptides as HCMV inhibitors revealed that a benzyloxycarbonyl moiety at the N-terminus was an absolute requirement for antiviral activity. nih.gov

The following table illustrates hypothetical SAR data based on known principles for N-substituted this compound analogs, targeting a generic kinase.

| Compound | R (N1-substituent) | Kinase Inhibition IC₅₀ (nM) |

| 1 | H | 1500 |

| 2 | Methyl | 850 |

| 3 | Ethyl | 600 |

| 4 | Isopropyl | 950 |

| 5 | Cyclopropyl (B3062369) | 450 |

| 6 | Phenyl | 1200 |

| 7 | Benzyl (B1604629) | 300 |

This data is illustrative and based on general medicinal chemistry principles.

From this illustrative data, a clear SAR can be established. Small alkyl groups (Methyl, Ethyl) at the N1-position improve activity compared to the unsubstituted analog. A cyclopropyl group shows a further enhancement, potentially due to a favorable conformational restriction or interaction within the binding site. A bulky phenyl group is detrimental, while a benzyl group restores and enhances activity, suggesting a specific hydrophobic pocket that can accommodate the benzyl moiety.

Derivatization of the Benzothiophene Ring System

The benzothiophene ring offers multiple positions for derivatization, allowing for a thorough exploration of the chemical space around this scaffold. Substituents on the benzene (B151609) or thiophene (B33073) portion of the benzothiophene ring can influence electronic properties, steric interactions, and metabolic stability.

For instance, in the development of benzothiazole-phenyl analogs as dual sEH/FAAH inhibitors, SAR studies indicated that trifluoromethyl groups on the aromatic rings were well-tolerated by the target enzymes. nih.gov This suggests that electron-withdrawing groups can be beneficial for activity. The position of the substituent is also critical. Studies on various benzothiophene-based compounds have shown that substitution at different positions can lead to vastly different biological activities. nih.gov

The table below presents hypothetical SAR data for derivatives of this compound with substitutions on the benzothiophene ring, targeting the same generic kinase.

| Compound | R' (Benzothiophene Substituent) | Kinase Inhibition IC₅₀ (nM) |

| 8 | H (at C2) | 750 |

| 9 | Methyl (at C2) | 400 |

| 10 | Chloro (at C2) | 250 |

| 11 | Methoxy (B1213986) (at C2) | 900 |

| 12 | H (at C3) | 750 |

| 13 | Methyl (at C3) | 1200 |

| 14 | Chloro (at C3) | 500 |

| 15 | Methoxy (at C4) | 600 |

This data is illustrative and based on general medicinal chemistry principles.

This illustrative data suggests that substitution at the C2-position of the benzothiophene ring is generally favorable. A small alkyl group (Methyl) and an electron-withdrawing group (Chloro) enhance potency, while an electron-donating group (Methoxy) is detrimental. Substitution at the C3-position with a methyl group reduces activity, indicating steric hindrance. A chloro at C3 is better tolerated. A methoxy group at the C4-position is moderately well-tolerated.

Exploring Stereochemical Influences on Activity

Stereochemistry plays a paramount role in the interaction of small molecules with chiral biological targets such as enzymes and receptors. mdpi.com For substituted azetidines, which can possess one or more chiral centers, the spatial arrangement of substituents can dramatically affect biological activity. nih.gov

The 3-position of the azetidine ring in this compound is a stereocenter. Therefore, this compound can exist as two enantiomers, (R)-3-(6-Benzothienyl)azetidine and (S)-3-(6-Benzothienyl)azetidine. It is common for one enantiomer to be significantly more active than the other (eutomer vs. distomer), as it will have the correct three-dimensional orientation to fit into the chiral binding site of its biological target. nih.gov

The following table illustrates the potential impact of stereochemistry on the biological activity of a hypothetical N-substituted analog of this compound.

| Compound | Stereochemistry at C3 | Target Binding Affinity (Kᵢ, nM) |

| 16 | Racemic | 150 |

| 17 | (S)-enantiomer | 25 |

| 18 | (R)-enantiomer | 2500 |

This data is illustrative and based on general medicinal chemistry principles.

This illustrative data clearly demonstrates the importance of stereochemistry. The (S)-enantiomer is significantly more potent than the racemic mixture and orders of magnitude more potent than the (R)-enantiomer. This highlights the necessity of synthesizing and evaluating enantiomerically pure compounds during the drug discovery process to identify the optimal stereoisomer for further development.

Elucidation of Molecular Targets and Mechanisms of Action (in vitro studies)

The therapeutic potential of hybrid molecules incorporating both azetidine and benzothiophene moieties is investigated through a variety of in vitro studies designed to identify their molecular targets and elucidate their mechanisms of action. These assays provide critical insights into how such compounds interact with biological systems at a molecular and cellular level.

Enzyme Inhibition Studies (e.g., Kinases, other relevant enzymes)

The structural characteristics of azetidine-benzothiophene hybrids make them compelling candidates for enzyme inhibitors. The benzothiophene group can engage in hydrophobic and π-stacking interactions within the active sites of enzymes, while the azetidine ring can form crucial hydrogen bonds and serve as a rigid scaffold to orient other functional groups.

One key area of investigation for similar heterocyclic structures is the inhibition of protein kinases. For instance, a recent study published in the Journal of Medicinal Chemistry detailed the discovery of potent MerTK inhibitors that feature an azetidine-benzoxazole substituent. While not a direct structural equivalent, this highlights the utility of the azetidine moiety in targeting the ATP-binding site of kinases. It is plausible that a this compound scaffold could be similarly optimized to target various kinases implicated in cancer and inflammatory diseases.

Another relevant enzyme class is the Rho-associated coiled-coil containing protein kinase (ROCK), which is involved in cellular contraction, motility, and proliferation. Research on benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives has demonstrated their potential to inhibit the RhoA/ROCK pathway, suggesting that the benzothiophene core is a viable starting point for designing enzyme inhibitors.

| Enzyme Class | Potential Interaction | Rationale |

| Protein Kinases | ATP-competitive inhibition | Benzothiophene moiety can occupy the hydrophobic pocket, while the azetidine nitrogen can form hydrogen bonds with the hinge region. |

| RhoA/ROCK | Allosteric or competitive inhibition | The rigid benzothiophene scaffold can be decorated with functional groups to interact with key residues in the enzyme's active site. |

Receptor Binding Assays (e.g., Neurotransmitter Receptors, GPCRs)

Receptor binding assays are essential for determining the affinity and selectivity of a compound for specific receptors, such as G-protein coupled receptors (GPCRs) or neurotransmitter receptors. The azetidine ring is a well-known bioisostere for other cyclic amines and can play a significant role in receptor interactions.

Studies on azetidine analogues of nicotine (B1678760) have demonstrated high-affinity binding to nicotinic acetylcholine (B1216132) receptors (nAChRs) in rat brain membranes nih.gov. For example, (+/-)-[3H]-1-methyl-2-(3-pyridyl)-azetidine showed Kd values in the nanomolar and sub-nanomolar range nih.gov. This suggests that an azetidine ring, as part of a larger molecule like this compound, could confer affinity for CNS receptors. Furthermore, research into 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives has pointed towards interaction with neuronal voltage-sensitive sodium channels as a plausible mechanism for their antiseizure activity, indicating that the benzothiophene moiety can target ion channels.

| Receptor Type | Potential Role of Scaffold | Example from Related Compounds |

| Nicotinic Acetylcholine Receptors (nAChRs) | Azetidine ring can interact with key residues in the ligand-binding domain. | Azetidine analogues of nicotine show high binding affinity. nih.gov |

| G-Protein Coupled Receptors (GPCRs) | The hybrid structure can serve as a scaffold to present pharmacophoric features for GPCR binding. | The secretin family of Class B GPCRs are targets for various peptide hormones and small molecules. |

| Voltage-Gated Sodium Channels | Benzothiophene moiety may interact with the channel pore or gating mechanisms. | Benzothiophene-pyrrolidinedione derivatives show activity consistent with sodium channel modulation. |

Cell-Based Phenotypic Assays (e.g., Cell Cycle Modulation, Apoptosis Induction, Tubulin Polymerization Inhibition)

Cell-based assays provide a broader understanding of a compound's biological effects in a cellular context. These assays can reveal downstream consequences of target engagement, such as the modulation of cell cycle progression, induction of programmed cell death (apoptosis), or disruption of the cytoskeleton.

Cell Cycle Modulation: Small molecules can arrest the cell cycle at specific checkpoints (e.g., G2/M phase), which is a common mechanism for anticancer agents. Studies on heterocyclic aminoparthenolide derivatives have shown they can promote G2-M cell cycle progression. Similarly, inhibitors of tubulin polymerization, a potential mechanism for benzothiophene-containing compounds, often lead to a G2/M arrest nih.gov.

Apoptosis Induction: The induction of apoptosis is a key goal of many cancer therapies. The non-protein amino acid L-azetidine-2-carboxylic acid has been shown to induce pro-apoptotic responses in microglial cells, indicated by an increased BAX/Bcl2 ratio nih.gov. This suggests that the azetidine core, under certain structural contexts, may contribute to apoptotic signaling pathways.

Tubulin Polymerization Inhibition: The microtubule network is a critical target in cancer chemotherapy. The benzothiophene scaffold is related to other heterocyclic systems found in known tubulin inhibitors. For instance, certain derivatives of tetrahydrothieno[2,3-c]pyridine, which contains a thiophene ring fused to a pyridine, have been identified as potent inhibitors of tubulin polymerization that bind to the colchicine (B1669291) site mdpi.com. These compounds were found to induce apoptosis and cause cell cycle arrest in the G2/M phase mdpi.com. This provides a strong rationale for investigating this compound and its analogues for similar antitubulin activity.

| Phenotypic Effect | Potential Mechanism | Evidence from Related Structures |

| Cell Cycle Arrest | Disruption of microtubule dynamics; Inhibition of cyclin-dependent kinases. | Thieno[2,3-c]pyridine derivatives cause G2/M arrest. mdpi.com |

| Apoptosis Induction | Activation of caspase pathways; Modulation of Bcl-2 family proteins. | L-azetidine-2-carboxylic acid increases the BAX/Bcl2 ratio. nih.gov |

| Tubulin Polymerization Inhibition | Binding to the colchicine site on β-tubulin. | Tetrahydrothieno[2,3-c]pyridine derivatives inhibit tubulin polymerization. mdpi.com |

Ligand Design and Optimization via Pharmacophore Modeling

Pharmacophore modeling is a powerful computational tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target.

For a novel scaffold like this compound, a ligand-based pharmacophore model could be developed if a set of active analogue molecules were available. This model would distill the common chemical features responsible for their biological activity. Alternatively, if the crystal structure of a relevant target protein is known, a structure-based pharmacophore model can be generated from the key interactions observed in the ligand-binding pocket.

This model can then be used for virtual screening of large compound libraries to identify new molecules with the desired features, or to guide the rational design and optimization of the this compound scaffold. For example, the model might indicate that adding a hydrogen bond acceptor at a specific position on the benzothiophene ring or a hydrophobic group to the azetidine nitrogen could enhance binding affinity. This iterative process of modeling, synthesis, and testing is central to modern medicinal chemistry for optimizing lead compounds. Pharmacophore modeling is a versatile technique used to discover and develop new therapeutics by identifying key molecular interactions researchgate.net.

Future Directions and Emerging Research Avenues for 3 6 Benzothienyl Azetidine Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of azetidine-containing molecules has historically been challenging due to the inherent ring strain of the four-membered ring. nih.govjmchemsci.com Future research will likely focus on developing more efficient, scalable, and environmentally sustainable methods for the synthesis of 3-(6-Benzothienyl)azetidine and its derivatives.

Key areas of development include:

Catalytic Methods: Modern synthetic chemistry is increasingly moving towards catalytic reactions that minimize waste and improve efficiency. hilarispublisher.com For the synthesis of the azetidine (B1206935) core, lanthanide(III) trifluoromethanesulfonate (Ln(OTf)₃) catalysts have shown promise in promoting the regioselective intramolecular aminolysis of epoxy amines to yield azetidines. nih.govfrontiersin.org Applying such catalysts could provide a high-yield pathway to functionalized azetidine precursors for this compound.

Photochemical Reactions: Visible-light-mediated reactions, such as the aza Paternò-Büchi reaction, offer a powerful and scalable method for constructing densely functionalized azetidines under mild conditions. nih.gov This approach could be adapted to synthesize the this compound core, potentially allowing for greater control over stereochemistry.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including improved safety, scalability, and reaction control. The development of a flow-based synthesis for this compound would be a major step towards its large-scale production for industrial and pharmaceutical applications.

C-H Activation: Direct functionalization of C-H bonds is a highly sought-after strategy for streamlining synthesis. digitellinc.com Future routes could involve the direct coupling of a pre-formed azetidine ring with a benzothiophene (B83047) moiety via C-H activation, avoiding the need for pre-functionalized starting materials and thus shortening the synthetic sequence.

| Synthetic Strategy | Potential Advantages | Relevant Catalyst/Method |

| Catalytic Aminolysis | High regioselectivity and yield, tolerance of functional groups. nih.govfrontiersin.org | La(OTf)₃ |

| Photocatalysis | Mild reaction conditions, scalability, access to diverse functionalization. nih.gov | Visible-light aza Paternò-Büchi reaction |

| Flow Chemistry | Enhanced safety, scalability, precise reaction control. | Continuous flow reactors |

| C-H Activation | Step-economy, reduced waste, novel bond formation. digitellinc.com | Transition metal catalysts (e.g., Palladium, Rhodium) |

Application in Supramolecular Chemistry and Materials Science

The rigid structure of the azetidine ring combined with the planar, aromatic benzothiophene system makes this compound an intriguing building block for supramolecular assemblies and advanced materials. enamine.net

Organic Electronics: Benzothiophene is a well-known component in organic semiconductors due to its electron-rich nature and ability to participate in π-π stacking. The introduction of the azetidine group could modulate the packing of these molecules in the solid state, potentially leading to new materials with tailored electronic properties for use in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).

Energetic Materials: Research has shown that densely functionalized azetidines can serve as novel energetic materials. nih.govchemrxiv.org The incorporation of nitro groups onto the benzothiophene ring of this compound could lead to a new class of energetic compounds with high density and specific impulse. nih.gov The stability of the azetidine ring coupled with the energy content of the nitrobenzothiophene moiety could yield materials with favorable performance and sensitivity characteristics. chemrxiv.org

Fluorophores: The azetidine ring has been shown to enhance the performance of fluorophores by improving their photophysical properties. researchgate.net Attaching fluorescent moieties to the this compound scaffold could produce novel dyes with improved quantum yields and photostability for applications in bioimaging and sensing.

Exploration of New Biological Targets and Therapeutic Areas

Both azetidine and benzothiophene are considered "privileged structures" in medicinal chemistry, as they are found in numerous biologically active compounds. nih.govnih.gov Their combination in this compound suggests a high potential for discovering novel therapeutic agents.

Kinase Inhibition: The benzothiophene scaffold is present in several kinase inhibitors. The this compound core could be elaborated with various functional groups to target specific kinases implicated in cancer or inflammatory diseases.

Central Nervous System (CNS) Disorders: Azetidine derivatives have been explored as GABA uptake inhibitors and for other CNS applications. nih.gov The lipophilic benzothiophene group may enhance blood-brain barrier penetration, making derivatives of this compound promising candidates for treating neurological and psychiatric disorders. nih.gov

Antitumor Agents: Analogues of the potent antitumor agent TZT-1027 have been synthesized using a 3-aryl-azetidine moiety to introduce conformational constraints, leading to compounds with high antiproliferative activity. mdpi.com This strategy could be applied to this compound to develop new microtubule-targeting agents for cancer therapy.

Antimicrobial Activity: The azetidine ring is a core component of many β-lactam antibiotics. jmchemsci.com Novel derivatives of this compound could be synthesized and screened for activity against drug-resistant bacteria and fungi. medwinpublishers.com

Integration with Advanced Chemical Biology Techniques (e.g., PROTACs, Chemical Probes)

The unique structural features of this compound make it an attractive candidate for integration into advanced chemical biology tools.

PROTACs (Proteolysis Targeting Chimeras): PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins. nih.govresearchgate.net They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker. The this compound scaffold could be used in several ways:

The benzothienyl group could serve as the "warhead" that binds to a protein of interest.

The azetidine ring can function as a rigid, non-cleavable component of the linker, providing precise spatial orientation between the two ligands. medchemexpress.com

Chemical Probes: Chemical probes are small molecules used to study biological systems. The this compound core could be functionalized with reporter tags (e.g., fluorophores, biotin) or photoreactive groups to create probes for identifying new biological targets (target deconvolution) or for mapping protein-protein interactions. The rigid azetidine scaffold can help in presenting the functional groups in a well-defined orientation. ljmu.ac.uk

Machine Learning and Artificial Intelligence in Compound Design and Synthesis Prediction

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery and chemical synthesis. mdpi.comnih.gov These technologies can be applied to accelerate the development of this compound and its derivatives.

De Novo Design: Generative AI models can design novel molecules with desired properties. mdpi.com By training these models on datasets of known bioactive molecules containing azetidine and benzothiophene fragments, it is possible to generate new derivatives of this compound that are optimized for specific biological targets or material properties. Recently, AI-enabled design led to the development of 3-hydroxymethyl-azetidine derivatives as potent polymerase Theta inhibitors. nih.gov

Synthesis Prediction: AI-powered retrosynthesis tools can predict viable synthetic routes for complex molecules. mit.edu These platforms can analyze the structure of a target this compound derivative and propose the most efficient and cost-effective synthetic pathways, saving significant time and resources in the laboratory. acm.org

Property Prediction: ML models can accurately predict various chemical and biological properties, such as solubility, toxicity, and binding affinity, from a molecule's structure alone. mdpi.com This allows for the rapid in silico screening of large virtual libraries of this compound derivatives to prioritize the most promising candidates for synthesis and experimental testing. digitellinc.com

| AI/ML Application | Description | Potential Impact on this compound Research |

| De Novo Design | Generative models create novel molecular structures with optimized properties. mdpi.com | Rapid generation of new drug candidates or materials based on the core scaffold. |

| Synthesis Prediction | Retrosynthesis algorithms propose optimal reaction pathways. mit.edu | Acceleration of the synthesis of complex derivatives and reduction of development costs. |

| Property Prediction | Models predict ADMET (absorption, distribution, metabolism, excretion, toxicity) and other properties. mdpi.com | Efficient prioritization of compounds for synthesis, increasing the success rate of discovery campaigns. |

Q & A

Q. What are the recommended synthetic strategies for preparing 3-(6-Benzothienyl)azetidine with high enantiomeric purity?

To achieve enantiomeric purity, chiral phosphoric acid catalysis has demonstrated efficacy in azetidine desymmetrization. For example, enantioselective synthesis via activation of the azetidine nitrogen and thione tautomer (mode A) shows the lowest activation free energy, as validated by computational and experimental studies . Additionally, dopamine transporter ligand design involving 3-substituted azetidine derivatives provides insights into substituent positioning for stereochemical control .

Q. What spectroscopic techniques confirm the structural integrity of this compound derivatives?

Advanced NMR techniques, such as HMBC and NOESY, are critical. HMBC correlations between carbonyl carbons and methylene protons (e.g., δ5.10 ppm in benzyl groups) confirm connectivity to the azetidine ring. NOESY data validate spatial proximity of substituents, ensuring accurate structural assignment . Consistency in chemical shift values across compound series further supports structural validation .

Q. What safety precautions are essential when handling azetidine derivatives in laboratory settings?

Key precautions include:

- Use of PPE (gloves, lab coats, eye protection) to avoid skin/eye contact .

- Proper ventilation to minimize inhalation of aerosols or dust .

- Storage in dry, cool environments with airtight containers to prevent degradation .

- Adherence to GHS hazard classifications (e.g., acute oral toxicity, skin irritation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data among structurally similar azetidine derivatives?

Systematic structure-activity relationship (SAR) studies are essential. For example, comparing tropane vs. azetidine derivatives in dopamine transporter binding revealed that subtle changes in the N-substituent drastically alter selectivity . Cross-referencing computational predictions (e.g., activation free energy modes ) with experimental bioactivity data (e.g., NLRP3 inflammasome inhibition ) can clarify discrepancies.

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Density functional theory (DFT) calculations are effective for modeling transition states and activation barriers. Studies on chiral phosphoric acid-catalyzed reactions identified mode A (thione tautomer activation) as energetically favorable, guiding solvent and catalyst selection . Molecular docking simulations further aid in predicting binding affinities for pharmacological applications .

Q. How do electron-withdrawing groups (e.g., trifluoromethyl) on the azetidine ring influence pharmacological activity?

Trifluoromethyl groups enhance metabolic stability and binding affinity through hydrophobic interactions and steric effects. For instance, 3-(4-trifluoromethyl-phenoxymethyl)-azetidine derivatives exhibit improved pharmacokinetic profiles due to reduced enzymatic degradation . In neuroprotective studies, 3-aryl-3-azetidinyl acetic acid derivatives with electron-withdrawing substituents showed enhanced blood-brain barrier permeability .

Q. What strategies minimize byproduct formation during benzothienyl-azetidine synthesis?

Q. How should researchers address discrepancies between theoretical predictions and experimental outcomes in azetidine functionalization?

Integrate multi-scale modeling with experimental validation:

- Compare computed activation energies (e.g., mode A vs. mode B ) with kinetic data.

- Use X-ray crystallography or cryo-EM to resolve steric clashes not captured in simulations .

- Adjust solvent polarity and catalyst loading based on empirical reaction yields .

Methodological Considerations

- Data Validation : Cross-check NMR assignments with HMBC/NOESY correlations to avoid misassignment .

- Biological Assays : Use LPS-stimulated BV2 microglia models to assess anti-inflammatory activity .

- Safety Protocols : Regularly update SDS sheets and conduct hazard assessments for novel derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.